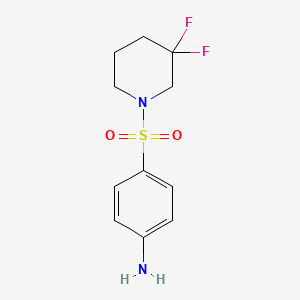

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline

Description

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is a sulfonamide-aniline derivative featuring a piperidine ring substituted with two fluorine atoms at the 3,3-positions.

Properties

IUPAC Name |

4-(3,3-difluoropiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2S/c12-11(13)6-1-7-15(8-11)18(16,17)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZTTYLZONXMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor® or other fluorinating agents.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

Coupling with Aniline: The final step involves coupling the sulfonylated piperidine with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the molecule.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the binding affinity and stability of the compound, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Modifications on the Piperidine Ring

The piperidine ring’s substituents significantly influence physicochemical properties and biological activity. Below is a comparison of key analogs:

Key Observations :

- Fluorine Substitution : The 4-fluoropiperidine analog exhibits higher synthetic yields (98%) compared to morpholine derivatives, likely due to improved reaction kinetics .

- Methyl vs. Difluoro : Methyl groups improve solubility (e.g., in DMSO), while difluoro substitution may enhance metabolic stability and binding affinity through electronic effects .

Modifications on the Sulfonyl-Aniline Moiety

The sulfonyl-aniline core is critical for hydrogen bonding and π-stacking interactions. Notable variants include:

Key Observations :

- Heterocyclic vs. Aliphatic Sulfonyl Groups : Piperidine-based sulfonamides (e.g., 4-fluoropiperidine) generally show higher yields and bioactivity compared to tetrahydro-2H-pyran or cyclohexyl derivatives, which suffer from solubility issues .

Biological Activity

4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is a sulfonamide compound that has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial, antifungal, and anticancer properties, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline consists of a sulfonyl group attached to an aniline moiety, with a difluoropiperidine substituent. This unique structure contributes to its biological activity.

The mechanism of action involves the interaction of the sulfonyl group with various biological targets, particularly enzymes and proteins. This interaction can inhibit enzymatic activities crucial for bacterial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline | TBD | TBD |

| Similar Compound A | 0.22 | Mycobacterium tuberculosis |

| Similar Compound B | 0.24 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of sulfonamide compounds has been explored in various studies. The presence of the difluoropiperidine moiety may enhance the selectivity and potency against cancer cells. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines with IC50 values below 10 µg/mL.

Case Studies

- Antimycobacterial Activity : A study evaluated a series of benzenesulfonamide derivatives for their antimycobacterial activity, revealing that structural modifications significantly impacted efficacy. The introduction of polar groups was found to decrease activity, while specific substitutions enhanced potency.

- VLA-4 Antagonism : Another study focused on derivatives containing the 3,3-difluoropiperidine moiety as VLA-4 antagonists, demonstrating that this structural feature contributed to improved receptor occupancy and prolonged duration of action in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.